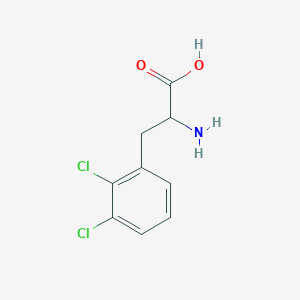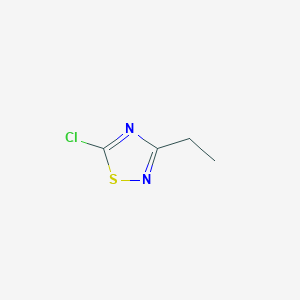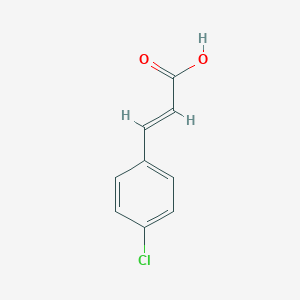
4-Chlorzimtsäure
Übersicht
Beschreibung
4-Chlorocinnamic acid, also known as 4-chloro-3-phenylcinnamic acid, is an organic compound with the molecular formula C9H7ClO2. It is a white crystalline solid with a faint odor of chlorine. It is insoluble in water, but soluble in most organic solvents. 4-Chlorocinnamic acid is widely used in the synthesis of various organic compounds, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
4-CCA wird aufgrund seiner strukturellen Ähnlichkeit mit Zimtsäure, die für ihre biologische Aktivität bekannt ist, auf sein Potenzial in pharmazeutischen Anwendungen untersucht. Es wurde auf seine antibakteriellen und antimykotischen Eigenschaften untersucht, was es zu einem Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe macht . Die Fähigkeit der Verbindung, das mikrobielle Wachstum zu hemmen, kann bei der Synthese von Medikamenten genutzt werden, die auf resistente Bakterien- und Pilzstämme abzielen.
Krebstherapie
In der Krebsforschung werden Derivate von 4-CCA synthetisiert und auf ihre Antitumor-Eigenschaften bewertet. Diese Verbindungen können in Krebszellen Apoptose induzieren und das Tumorwachstum hemmen. Die Untersuchung von 4-CCA in diesem Bereich zielt darauf ab, neuartige Chemotherapeutika zu entwickeln, die effektiver sind und weniger Nebenwirkungen haben als aktuelle Behandlungen .
Materialwissenschaft
4-CCA dient als Vorläufer bei der Synthese von Polymeren und Beschichtungen mit verbesserten Eigenschaften. Seine Einarbeitung in Polymerketten kann zu Materialien mit verbesserter thermischer Stabilität, mechanischer Festigkeit und chemischer Beständigkeit führen. Diese Anwendung ist besonders relevant bei der Entwicklung von Hochleistungsmaterialien für den industriellen Einsatz .
Organische Synthese
Als organische Verbindung mit einer reaktiven Doppelbindung wird 4-CCA in verschiedenen organischen Synthesereaktionen eingesetzt. Es kann Additionsreaktionen eingehen, um neue Kohlenstoff-Kohlenstoff-Bindungen zu bilden, was es zu einem wertvollen Baustein bei der Konstruktion komplexer organischer Moleküle macht. Diese Eigenschaft wird bei der Synthese von Pharmazeutika, Agrochemikalien und anderen organischen Verbindungen genutzt .
Lebensmittelindustrie
4-CCA-Derivate weisen antioxidative Eigenschaften auf, die für die Erhaltung der Lebensmittelqualität von Vorteil sind. Sie können die Oxidation von Fetten und Ölen verhindern und so die Haltbarkeit von Lebensmittelprodukten verlängern. Die Forschung in diesem Bereich konzentriert sich auf die Entwicklung von Lebensmittelzusatzstoffen, die synthetische Konservierungsmittel durch natürliche Alternativen ersetzen können .
Kosmetische Anwendungen
Die antimikrobiellen und antioxidativen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Verwendung in Kosmetika. Sie kann in Formulierungen eingearbeitet werden, um vor mikrobieller Kontamination und oxidativem Abbau zu schützen und so die Sicherheit und Stabilität von Kosmetikprodukten zu verbessern. Die Forschung zielt darauf ab, Hautpflege- und Schönheitsprodukte zu schaffen, die sowohl wirksam als auch sicher für die langfristige Anwendung sind .
Wirkmechanismus
Target of Action
4-Chlorocinnamic acid is an organochlorine compound . It has been found to exhibit antimicrobial activity , suggesting that its primary targets are likely microbial cells.
Mode of Action
Given its antimicrobial activity , it may interact with key enzymes or proteins in microbial cells, disrupting their normal function and leading to cell death
Biochemical Pathways
4-Chlorocinnamic acid is a derivative of cinnamic acid , which is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . .
Result of Action
The primary known effect of 4-Chlorocinnamic acid is its antimicrobial activity . This suggests that the compound’s action results in the death of microbial cells.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that it is a derivative of cinnamic acid and plays an important role in the development of plants
Molecular Mechanism
It is known that its photochemistry is dominated by an irreversible [2+2] photodimerization reaction
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chlorocinnamic acid in laboratory settings have been studied using 13C solid-state NMR, powder X-ray diffraction, and optical and electron microscopy . It was found that photoreaction leads to a new crystal phase, but prolonged irradiation leads to an amorphous solid
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLIFJYFGMHYDY-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275521 | |
| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | 4-Chlorocinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20024 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
940-62-5, 1615-02-7 | |
| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-p-Chlorocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamic acid, p-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-p-Chlorocinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-CHLOROCINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-CHLOROCINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-p-chlorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-chlorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the precise mechanism remains under investigation, research suggests 4Cl-CA might inhibit the growth of Colletotrichum gloeosporioides, a fungal pathogen responsible for anthracnose in sweet peppers. In a study, 4Cl-CA significantly reduced both the growth of the fungus and the diameter of lesions on pepper fruits. []
A: Yes, the presence of the phenolic hydroxyl group appears essential for the observed anxiolytic activity. Studies comparing 4-hydroxycinnamic acid (4-OH CA) and 4-chlorocinnamic acid (4-Cl CA) demonstrated that the former exhibits anxiolytic effects in mice and rats, while the latter does not. This suggests the chlorine atom in 4Cl-CA may hinder its binding to potential anxiolytic targets. []
A: 4-Chlorocinnamic acid has the molecular formula C9H7ClO2 and a molecular weight of 182.61 g/mol. []
A: Yes, spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, are available for 4-Chlorocinnamic acid. These data provide information about the compound's molecular vibrations, functional groups, and structural properties. []
A: 4Cl-CA undergoes a [2+2] photodimerization reaction upon UV irradiation, leading to a new crystal phase. Prolonged exposure results in an amorphous solid. The photomechanical response, particularly twisting, is dependent on crystal shape and size, with thinner microribbons exhibiting greater susceptibility to deformation. [, ]
A: While 4Cl-CA itself may not be a catalyst, it's a product of microbial degradation of 4-chlorobiphenyl (4-CB). Bacteria can oxidize 4-CB, leading to the formation of 4-chlorocinnamic acid as one of the final products. []
A: Yes, 4Cl-CA has been investigated computationally, particularly in the context of crystal structure prediction and understanding the impact of halogen bonding on its solid-state properties. Researchers have used molecular docking studies to assess the affinity of 4Cl-CA derivatives to the enzyme 14α-demethylase, providing insights into their potential antifungal mechanisms. [, ]
A: Research on the parasitic weed Cuscuta campestris showed that modifications to the carboxylic acid group and substitutions on the aromatic ring influence 4Cl-CA's inhibitory activity. For example, the methyl ester derivative (methyl trans-cinnamate) exhibited greater potency than 4Cl-CA itself. []
A: Yes, the position of the chlorine substituent on the aromatic ring significantly impacts the reduction rate of cinnamic acid derivatives by samarium diiodide (SmI2). This effect is evident in the varying reaction rates observed for 2-chlorocinnamic acid, 3-chlorocinnamic acid, and 4-chlorocinnamic acid. []
A: While specific formulation strategies for 4Cl-CA are limited in the provided research, its use as a matrix in MALDI-TOF MS analysis suggests good stability under specific conditions. Further research is needed to explore its formulation potential for broader applications. [, , , ]
ANone: Detailed information on the pharmacokinetics and pharmacodynamics of 4Cl-CA is limited in the provided research. Further studies are needed to comprehensively understand its ADME profile and in vivo activity.
A: Research demonstrates the in vitro efficacy of 4Cl-CA against the fungus Colletotrichum gloeosporioides []. Additionally, in vivo studies using mice and rats showed that 4-hydroxycinnamic acid (4-OH CA), a structurally similar compound, exhibits anxiolytic effects, highlighting the potential of this class of compounds. []
ANone: The provided research doesn't offer specific details on resistance mechanisms to 4Cl-CA. This area warrants further investigation, especially if the compound is to be explored for its antifungal or other biological applications.
ANone: Specific strategies for targeted delivery of 4Cl-CA are not discussed in the provided research. This is an area that could be explored to enhance its therapeutic potential.
ANone: The research primarily focuses on the analytical applications and bioactivity of 4Cl-CA. It doesn't delve into its potential use as a biomarker or in diagnostic applications.
A: Various analytical methods have been employed to characterize and quantify 4Cl-CA, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into its chemical structure, purity, and interactions with other molecules. [, , , , , , , ]
A: 4Cl-CA can be generated during the bacterial degradation of 4-chlorobiphenyl (4-CB), a common environmental pollutant. This suggests that microorganisms play a role in its environmental fate. []
ANone: Information regarding specific quality control and assurance measures for 4Cl-CA is not provided in the research. Nonetheless, adherence to good manufacturing practices and quality standards is essential for any compound intended for research or commercial applications.
ANone: The research doesn't delve into the potential immunogenicity or immunological responses associated with 4Cl-CA. Further studies would be needed to explore these aspects.
ANone: Information regarding the interactions of 4Cl-CA with drug transporters is not provided in the research. This is an area for future investigation to understand its absorption, distribution, and elimination profile fully.
ANone: The research primarily focuses on the analytical applications and bioactivity of 4Cl-CA and doesn't provide information on its potential to induce or inhibit drug-metabolizing enzymes. Further studies are needed to explore these aspects.
A: The research suggests some level of biocompatibility of 4Cl-CA, particularly its lack of toxicity to MRC-5 fibroblasts. Its generation as a byproduct of bacterial 4-CB degradation also hints at its potential for biodegradation. [, ]
ANone: Specific information concerning the recycling and waste management of 4Cl-CA is not presented in the research.
A: The research highlights the utilization of advanced analytical techniques, such as GC-MS, HPLC, MALDI-TOF MS, and NMR spectroscopy, demonstrating the availability of sophisticated tools and resources for studying 4Cl-CA and related compounds. [, , , , , , , ]
ANone: While the provided research doesn't offer a detailed historical overview of 4Cl-CA, it highlights its emergence as a compound of interest in diverse scientific disciplines, ranging from material science to chemical biology.
A: The research exemplifies the cross-disciplinary nature of 4Cl-CA research, encompassing aspects of microbiology, analytical chemistry, organic chemistry, and pharmacology. This underscores the need for collaborative efforts to advance our understanding and applications of this compound. [, , , , , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)
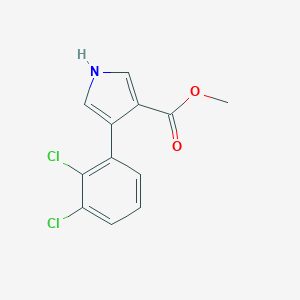


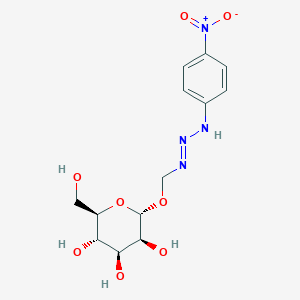
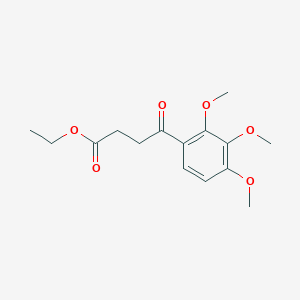
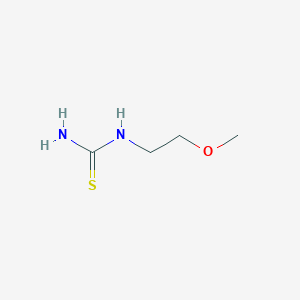
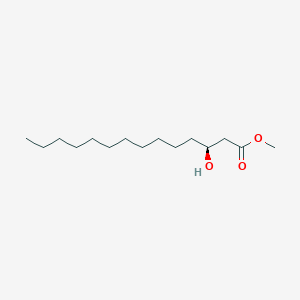
![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)

